2-Chloro-3,4,5,6-tetrafluorobenzoic acid
Overview
Description
Optimized Synthesis of Tetrafluoroterephthalic Acid
The synthesis of tetrafluoroterephthalic acid is achieved with high efficiency by reacting tetrafluorobenzene with n-butyllithium followed by carbonation with CO2. This process yields 95% of the desired product without the need for extensive purification. The molecular structure of the product has been confirmed through X-ray crystallography, revealing an extensive hydrogen bonding network in its hydrated crystal form. Additionally, the synthesis of monosubstituted tetrafluorobenzoic acid is described, which forms dimeric units in its crystal structure .
Preparation of 2,3,4,5-Tetrafluorobenzoic Acid
2,3,4,5-Tetrafluorobenzoic acid, a precursor for fluoroquinolone antibiotics, is synthesized from tetrachloride phthalic anhydride. The synthesis involves imidation, fluorination, hydrolysis, and decarboxylation steps, with the use of phase transfer catalysts and surfactants to improve yields and reduce reaction times. The overall yield of the improved method is reported to be 57.4%, with a significant reduction in reaction time compared to traditional methods .
An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid
The synthesis of 5-chloro-2, 3, 4-trifluorobenzoic acid from commercially available 2, 3, 4, 5-trifluorobenzoic acid is reported. The process involves nitration, selective reduction, diazotisation, and chlorination, resulting in an excellent yield of the target compound, which is a key intermediate for quinolone-3-carboxylic acid derivatives .
Determination of 2-chloro-4,5-difluorobenzoic acid and Related Impurities
A method for determining 2-chloro-4,5-difluorobenzoic acid and its impurities using liquid chromatography is presented. The method employs a reversed-phase isocratic system with an ion-pair reagent and has been shown to have good precision for both the main compound and its impurities. Unique isomeric impurities were identified using NMR and single crystal x-ray diffraction .
3-Chloro-2,4,5-trifluorobenzoic acid
The preparation of 3-chloro-2,4,5-trifluorobenzoic acid through the chlorination of 3-amino-2,4,5-trifluorobenzoic acid is described. The crystal structure of the compound shows that the carboxyl group is slightly twisted relative to the benzene ring, and the molecules form centrosymmetric dimers linked by hydrogen bonds .
4-Chloro-2,3,5-trifluorobenzoic Acid
A new tetrahalogenated benzoic acid, 4-chloro-2,3,5-trifluorobenzoic acid, is synthesized from methyl 2,3,4,5-tetrafluorobenzoate. The structure of the compound is confirmed by various spectroscopic methods including FTIR, NMR, MS, and elemental analysis .
Polyhaloaromatics
The fluorination of tetrachlorophthalic anhydride with sulfur tetrafluoride is described as an efficient one-step synthesis of a tetrachloro tetrafluoro dihydroisobenzofuran compound. The study also discusses the formation of side products and methods for their isolation and identification .
2,3,4,5-Tetrafluorobenzoic acid–4,4′-bipyridine
The crystal structure of a complex formed between 2,3,4,5-tetrafluorobenzoic acid and 4,4′-bipyridine is reported. The structure reveals intermolecular hydrogen bonds forming a trimer, with weak C—H⋯F interactions leading to a three-dimensional network structure .
Scientific Research Applications
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Synthesis of Organotin Derivatives
- Field : Organic Chemistry
- Application : 2,3,4,5-Tetrafluorobenzoic acid is used in the preparation of a series of new organotin (IV) 2,3,4,5-tetrafluorobenzoic acid derivatives .
- Method : The exact method of synthesis is not specified in the source, but it typically involves a reaction between the acid and an organotin compound .
- Results : The source does not provide specific results or outcomes for this application .
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Synthesis of Biologically Active Compounds
- Field : Medicinal Chemistry
- Application : 2,3,4,5-Tetrahalogenated benzoic acid derivatives, which would include 2-Chloro-3,4,5,6-tetrafluorobenzoic acid, are valuable intermediates for the synthesis of medicines, including antibacterials .
- Method : The exact method of synthesis is not specified in the source, but it typically involves a reaction between the acid and other organic compounds .
- Results : The source does not provide specific results or outcomes for this application .
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Pharmaceutical Intermediate
- Field : Pharmaceutical Research
- Application : 4-Amino-2,3,5,6-tetrafluorobenzoic acid, a compound similar to 2-Chloro-3,4,5,6-tetrafluorobenzoic acid, is used as a pharmaceutical intermediate .
- Method : The exact method of application is not specified in the source, but it typically involves using the compound in the synthesis of pharmaceuticals .
- Results : The source does not provide specific results or outcomes for this application .
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Synthesis of Diterpenoid Analogs
- Field : Medicinal Chemistry
- Application : 2,3,4,5-Tetrafluorobenzoic Acid is used in the synthesis of diterpenoid analogs as antitumor compounds .
- Method : The exact method of synthesis is not specified in the source, but it typically involves a reaction between the acid and other organic compounds .
- Results : The source does not provide specific results or outcomes for this application .
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Synthesis of Novel Quinoline Lactones
- Field : Organic Chemistry
- Application : 2,3,4,5-Tetrafluorobenzoic Acid is also used in the synthesis of novel quinoline lactones .
- Method : The exact method of synthesis is not specified in the source, but it typically involves a reaction between the acid and other organic compounds .
- Results : The source does not provide specific results or outcomes for this application .
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Preparation of Inhibitors of Malaria Aspartyl Proteases
- Field : Pharmaceutical Research
- Application : 2,3,6-Trifluorobenzoic acid, a compound similar to 2-Chloro-3,4,5,6-tetrafluorobenzoic acid, is used to prepare inhibitors of malaria aspartyl proteases Plasmepsin I and II .
- Method : The exact method of application is not specified in the source, but it typically involves using the compound in the synthesis of pharmaceuticals .
- Results : The source does not provide specific results or outcomes for this application .
Safety And Hazards
The safety data sheet for 2,3,4,5-Tetrafluorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-3,4,5,6-tetrafluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLLRNYFQGXOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281426 | |
Record name | 2-chloro-3,4,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4,5,6-tetrafluorobenzoic acid | |
CAS RN |
1868-80-0 | |
Record name | 1868-80-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3,4,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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